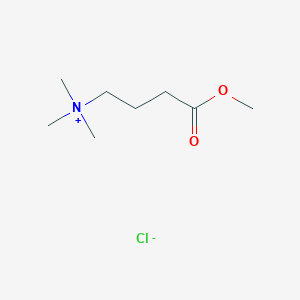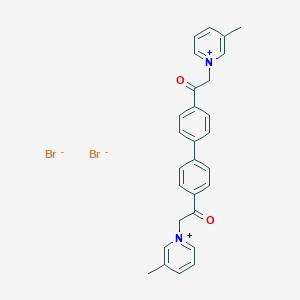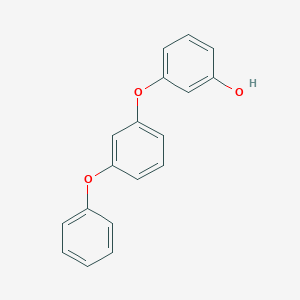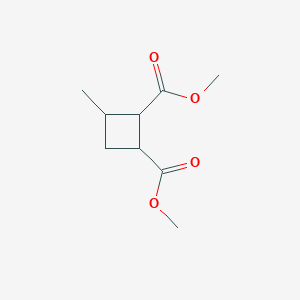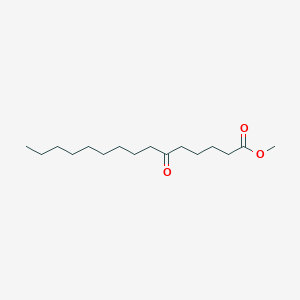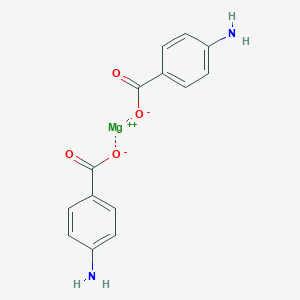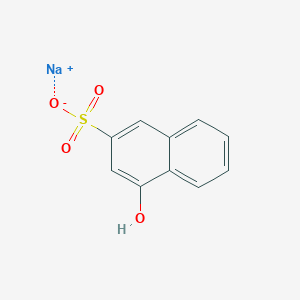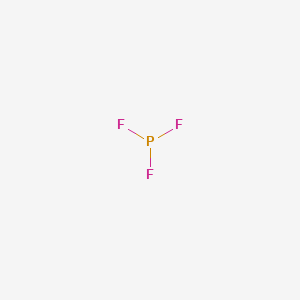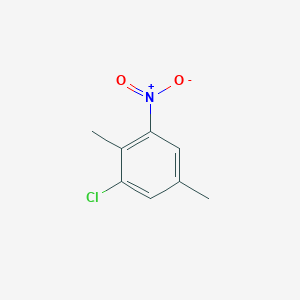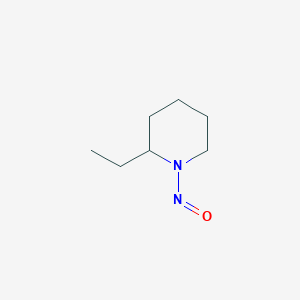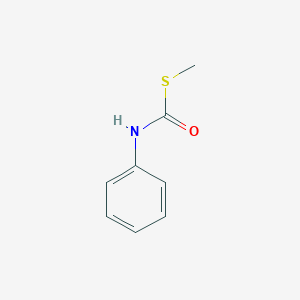
S-Methyl thiocarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl thiocarbanilate (SMTC) is a chemical compound used in scientific research as a tool to study the function of certain enzymes and receptors in the body. It is a potent inhibitor of acetylcholinesterase (AChE) and has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
S-Methyl thiocarbanilate is a potent inhibitor of AChE, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, S-Methyl thiocarbanilate increases the levels of ACh in the brain, which can improve cognitive function and memory. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin.
Biochemische Und Physiologische Effekte
S-Methyl thiocarbanilate has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. S-Methyl thiocarbanilate has also been shown to modulate the activity of other neurotransmitters, such as dopamine and serotonin. Additionally, S-Methyl thiocarbanilate has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-Methyl thiocarbanilate in lab experiments is its potency as an AChE inhibitor. This allows researchers to study the effects of AChE inhibition on various physiological processes. However, one limitation of using S-Methyl thiocarbanilate is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of animals used in lab experiments.
Zukünftige Richtungen
There are several future directions for research on S-Methyl thiocarbanilate. One area of focus is the development of more selective AChE inhibitors with fewer side effects. Additionally, research is needed to determine the optimal dosing and administration of S-Methyl thiocarbanilate for therapeutic applications in humans. Finally, research is needed to determine the potential applications of S-Methyl thiocarbanilate in the treatment of other neurological disorders, such as Parkinson's disease.
Synthesemethoden
S-Methyl thiocarbanilate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylthio-1,3,4-thiadiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with methylamine. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
S-Methyl thiocarbanilate is primarily used as a research tool to study the function of AChE and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. S-Methyl thiocarbanilate is also used in the study of the cholinergic system and its interaction with other neurotransmitters.
Eigenschaften
CAS-Nummer |
13509-38-1 |
|---|---|
Produktname |
S-Methyl thiocarbanilate |
Molekularformel |
C8H9NOS |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
S-methyl N-phenylcarbamothioate |
InChI |
InChI=1S/C8H9NOS/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI-Schlüssel |
PUIULWGWXRSXTC-UHFFFAOYSA-N |
SMILES |
CSC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CSC(=O)NC1=CC=CC=C1 |
Andere CAS-Nummern |
13509-38-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



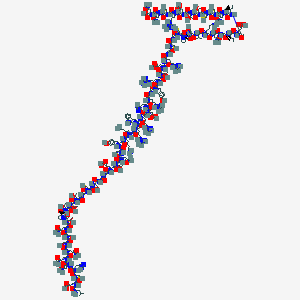
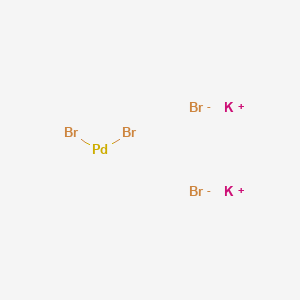
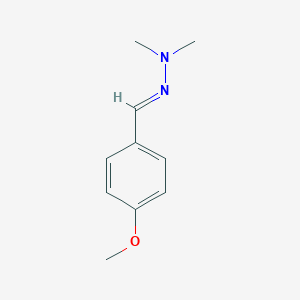
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
